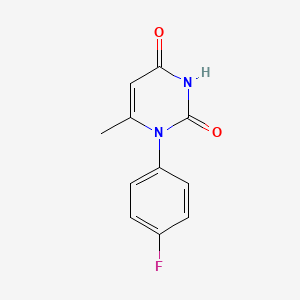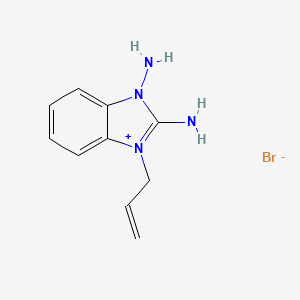
1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis. The compound has also been found to modulate neurotransmitter release and improve synaptic plasticity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. It has also been found to modulate neurotransmitter release and improve synaptic plasticity, which may contribute to its neuroprotective effects. The compound has been found to have low toxicity and high bioavailability, making it a promising therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione in lab experiments include its high purity and high yield synthesis method, low toxicity, and high bioavailability. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione. These include:
1. Further studies on the mechanism of action to fully understand its potential as a therapeutic agent.
2. Studies on the compound's potential as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
3. Studies on the compound's potential as a combination therapy with other drugs to enhance its therapeutic effects.
4. Studies on the compound's potential as a targeted therapy for specific cancer types.
5. Studies on the compound's potential as a diagnostic tool for cancer.
In conclusion, 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a promising compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its synthesis method has been optimized to yield high purity and high yield of the compound. The compound has been extensively studied in the field of medicinal chemistry and has been found to have several biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has been extensively studied in the field of medicinal chemistry. It has shown potential as a therapeutic agent in the treatment of cancer, neurological disorders, and other diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-6-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-10(15)13-11(16)14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLEJKZKHPFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)
![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![1-{1-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5396868.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)
![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)
![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)

![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)
![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)